4-Chloro-2-(cyclohexylamino)benzonitrile
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Overview
Description
4-Chloro-2-(cyclohexylamino)benzonitrile is an organic compound with the molecular formula C13H15ClN2. It is known for its applications in various fields of scientific research and industry due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(cyclohexylamino)benzonitrile typically involves the reaction of 4-chloro-2-nitrobenzonitrile with cyclohexylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
Reduction of 4-chloro-2-nitrobenzonitrile: This step reduces the nitro group to an amino group.
Amination with cyclohexylamine: The reduced compound is then reacted with cyclohexylamine to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process involves:
Large-scale reduction: Using industrial-grade reducing agents.
Efficient amination: Employing high-purity cyclohexylamine and optimized reaction times.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(cyclohexylamino)benzonitrile undergoes various chemical reactions, including:
Substitution reactions: The chloro group can be substituted by other nucleophiles.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution reactions: Typically involve nucleophiles such as amines or thiols.
Oxidation: Can be carried out using oxidizing agents like potassium permanganate.
Reduction: Involves reducing agents such as lithium aluminum hydride.
Major Products
Substitution products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation products: Include compounds with oxidized functional groups.
Reduction products: Result in the formation of reduced derivatives.
Scientific Research Applications
4-Chloro-2-(cyclohexylamino)benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(cyclohexylamino)benzonitrile involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-(methylamino)benzonitrile
- 4-Chloro-2-(ethylamino)benzonitrile
- 4-Chloro-2-(propylamino)benzonitrile
Uniqueness
4-Chloro-2-(cyclohexylamino)benzonitrile is unique due to its cyclohexylamino group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
IUPAC Name |
4-chloro-2-(cyclohexylamino)benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2/c14-11-7-6-10(9-15)13(8-11)16-12-4-2-1-3-5-12/h6-8,12,16H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQXOZTQPPYEROY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=C(C=CC(=C2)Cl)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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